INCB054828 -

INCB054828

Catalog Number: EVT-255924
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor INCB054828 binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.
Overview

INCB054828, known commercially as pemigatinib, is a selective inhibitor targeting the fibroblast growth factor receptors 1, 2, and 3. This compound has been developed for therapeutic use in cancers associated with alterations in FGFR genes. It is currently undergoing clinical trials, specifically phase 2 studies, for conditions such as urothelial carcinoma and cholangiocarcinoma. The drug's efficacy is attributed to its ability to inhibit FGFR signaling pathways that are often dysregulated in various malignancies .

Source and Classification

INCB054828 was synthesized by Incyte Corporation and is classified as a kinase inhibitor. Its development stems from the recognition that genetic alterations in FGFRs can drive oncogenesis, making them viable targets for cancer therapy. The compound has shown promise in preclinical models, demonstrating potent inhibition of tumor cell lines with FGFR aberrations .

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB054828 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available compounds that undergo a series of transformations.
  2. Reactions: Key reactions include the formation of hydrazonoyl chlorides via diazonium salts and subsequent cyclization reactions to form the pyrazolo[3,4-d]pyridazinone scaffold.
  3. Optimization: The synthetic route has been optimized to enhance yield and purity, utilizing microwave heating and other techniques to facilitate reactions .

The detailed synthetic pathway includes multiple intermediates and conditions tailored to achieve the desired molecular structure efficiently.

Molecular Structure Analysis

Structure and Data

INCB054828 features a complex molecular structure characterized by its selective binding affinity for fibroblast growth factor receptors. The molecular formula is C_22H_24N_4O_3S, with a molecular weight of approximately 432.52 g/mol. Its structure includes a pyrazole ring fused with a pyridazinone moiety, contributing to its biological activity.

  • Key Structural Features:
    • Pyrazolo[3,4-d]pyridazinone core
    • Sulfonamide group enhancing receptor selectivity
    • Substituents that modulate pharmacokinetic properties

The structural analysis supports its role as a potent inhibitor of FGFR signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

INCB054828 undergoes various chemical reactions during its synthesis, including:

  • Formation of Hydrazonoyl Chlorides: This step involves reacting anilines with sodium nitrite to create diazonium salts, which are then treated with ethyl 2-chloroacetoacetate.
  • Cyclization: Intermediates formed from hydrazonoyl chlorides undergo cyclization with hydrazine hydrate under controlled conditions (e.g., microwave heating) to yield the final compound.
  • Purification: Post-synthesis purification is typically performed using high-performance liquid chromatography (HPLC) to ensure the compound's quality before biological evaluation .
Mechanism of Action

Process and Data

The mechanism of action of INCB054828 involves selective inhibition of fibroblast growth factor receptors. By binding to FGFR1, FGFR2, and FGFR3, pemigatinib disrupts downstream signaling pathways that promote tumor growth and proliferation.

  • Inhibition Profile:
    • IC50 values indicate potent inhibition:
      • FGFR1: 0.4 nM
      • FGFR2: 0.5 nM
      • FGFR3: 1.0 nM
      • Weaker activity against FGFR4 (IC50 = 30 nM)

This selectivity allows for targeted therapeutic effects while minimizing off-target toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: INCB054828 exhibits solubility in organic solvents but limited aqueous solubility.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Melting Point: Data on melting point is typically gathered during characterization studies but specific values may vary based on formulation.

Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of INCB054828 throughout its development .

Applications

Scientific Uses

INCB054828 has significant potential in oncology due to its targeted action against cancers with specific FGFR alterations. Clinical applications include:

  • Treatment of urothelial carcinoma
  • Management of cholangiocarcinoma
  • Investigational use in other malignancies characterized by FGFR gene fusions or mutations

The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially expanding its indications within cancer therapeutics .

Properties

Product Name

INCB054828

Molecular Formula

C20H16FN7OS

Synonyms

INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.